
Pexiganan acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pexiganan acetate is a synthetic cationic peptide composed of 22 amino acids. It is an analogue of magainin 2, a host defense peptide originally isolated from the skin of the African clawed frog, Xenopus laevis . This compound exhibits potent antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria, making it a promising candidate for treating various infections .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Pexigananacetat wird mittels Festphasenpeptidsynthese (SPPS) synthetisiert, einer Methode, die üblicherweise zur Herstellung von Peptiden eingesetzt wird. Die Synthese beinhaltet die schrittweise Addition von Aminosäureresten zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Fmoc-Strategie (9-Fluorenylmethyloxycarbonyl) wird typischerweise zum Schutz der Aminogruppen während der Synthese verwendet .
Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Synthese von Pexigananacetat ähnlichen Prinzipien wie die SPPS im Labormaßstab, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden eingesetzt, um den Prozess zu rationalisieren und eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird vom Harz abgespalten und mittels Techniken wie der Umkehrphasen-Hochleistungsflüssigkeitschromatographie (RP-HPLC) gereinigt .
Analyse Chemischer Reaktionen
Thermal and pH Stability
Pexiganan acetate exhibits remarkable stability under extreme conditions:
-
Thermal resistance : Retains full antimicrobial activity after exposure to 50–121°C for 15 minutes (p = 0.2) .
-
pH-dependent efficacy : Antimicrobial activity (measured by MIC) inversely correlates with pH. Lower pH (4–6) enhances potency against S. aureus ATCC 29213 (p = 0.02) .
Table 2: pH Impact on Minimum Inhibitory Concentration (MIC)
pH | MIC (µg/mL) |
---|---|
4 | 12.5 |
6 | 25 |
8 | 50 |
10 | 100 |
Nanoparticle Formulation Reactions
This compound’s ionic interactions enable nanoparticle (PNP) synthesis for enhanced gastric retention:
-
Ionic gelation : Chitosan (cationic) and alginate (anionic) form a polyelectrolyte complex encapsulating pexiganan .
-
Key nanoparticle properties :
Bioadhesive Interactions
PNPs adhere to gastric mucosa through:
-
Electrostatic binding : Cationic PNPs interact with anionic mucin glycoproteins and sialic acid .
-
Retention efficacy : PNPs retain 70.6% ± 13.2% of pexiganan in the stomach after 4 hours vs. 3.6% ± 1.3% for free peptide (p < 0.01) .
Resistance Profile
This compound avoids bacterial resistance mechanisms:
-
No MIC increase : After 28 subcultures of S. aureus with 50 µg/mL pexiganan, MIC remains stable (p = 0.1) .
-
Mechanism : Disrupts bacterial membranes via electrostatic attraction to phospholipids, preventing target-specific mutations .
Cytocompatibility
MTT assays confirm no cytotoxicity on HeLa cells at 10–50 µg/mL concentrations, supporting therapeutic safety .
This compound’s chemical profile—marked by robust thermal/pH stability, ionic interaction-driven formulations, and resistance to microbial adaptation—positions it as a versatile antimicrobial agent. Further research into its pharmacokinetics and in vivo efficacy is warranted to expand clinical applications.
Wissenschaftliche Forschungsanwendungen
In Vitro Activity
Pexiganan acetate has demonstrated significant in vitro activity against a range of Gram-positive and Gram-negative bacteria. Studies show that 99% of aerobic strains and 89-97% of anaerobic strains are susceptible to this compound at a break-point concentration of 64 mg/L . Notably, it has shown consistent efficacy against common pathogens involved in diabetic foot infections, including Staphylococcus aureus and Pseudomonas aeruginosa.
Clinical Trials
Two phase III clinical trials evaluated the effectiveness of topical this compound cream compared to oral ofloxacin for treating infected diabetic foot ulcers. Results indicated that both treatments achieved clinical cure or improvement in approximately 90% of patients. However, eradication rates for pathogens were 66% for this compound compared to 82% for ofloxacin . Despite these findings, pexiganan's safety profile was favorable, with limited adverse effects reported.
Study on Diabetic Foot Ulcers
In a multicenter randomized double-blind trial involving diabetic patients with infected foot ulcers, this compound was applied topically. The study highlighted its effectiveness in promoting healing and reducing infection rates without significant side effects .
Combination Therapies
Recent studies have explored the synergistic effects of pexiganan when combined with other antimicrobial peptides such as nisin. In laboratory settings, this combination showed enhanced activity against biofilms formed by S. aureus and P. aeruginosa, suggesting potential applications in treating chronic infections where biofilm formation is a challenge .
Data Tables
Wirkmechanismus
Pexiganan acetate exerts its antibacterial effects by disrupting the integrity of bacterial cell membranes. It binds to the lipid bilayer of the membrane, forming pores that lead to cell lysis and death . This mechanism is similar to that of magainin 2, from which this compound is derived. The peptide’s amphipathic nature allows it to interact with both hydrophobic and hydrophilic regions of the membrane, enhancing its efficacy .
Vergleich Mit ähnlichen Verbindungen
Pexigananacetat wird mit anderen antimikrobiellen Peptiden (AMPs) verglichen, wie z. B.:
Pexigananacetat zeichnet sich durch seinen synthetischen Ursprung aus, der eine präzise Kontrolle über seine Struktur und Eigenschaften ermöglicht, was es zu einem vielseitigen und effektiven antimikrobiellen Wirkstoff macht.
Biologische Aktivität
Pexiganan acetate, a synthetic antimicrobial peptide (AMP), is derived from magainin 2, a naturally occurring peptide found in frog skin. This compound has garnered attention for its potential application in treating infections, particularly diabetic foot ulcers (DFUs). This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy against various pathogens, and clinical trial results.
This compound exerts its antibacterial effects primarily through disruption of bacterial cell membranes. It forms toroidal pores in the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against both Gram-positive and Gram-negative bacteria due to the peptide's cationic nature, which allows it to interact with the anionic phospholipids in bacterial membranes .
In Vitro Studies
This compound has demonstrated significant in vitro activity against a wide range of bacterial strains:
- Gram-positive Bacteria : Approximately 99% susceptibility was observed among various strains tested, including Staphylococcus aureus.
- Gram-negative Bacteria : The compound also showed substantial efficacy against Gram-negative aerobes, with 89-97% susceptibility noted among anaerobes .
The minimal inhibitory concentration (MIC) values for this compound are critical for assessing its potency. For example:
Bacterial Strain | MIC (mg/L) |
---|---|
Staphylococcus aureus | 64 |
Pseudomonas aeruginosa | 64 |
Anaerobes | 64 |
These findings indicate that this compound is effective at relatively low concentrations, making it a promising candidate for topical applications .
Resistance Development
One of the significant advantages of this compound is its low potential for inducing resistance. In laboratory studies involving multiple passages of Staphylococcus aureus, no resistance was observed after seven passages, suggesting that the likelihood of resistance development is minimal compared to traditional antibiotics .
Clinical Trials and Efficacy
This compound has been evaluated in multiple clinical trials, particularly focusing on its use in treating infected DFUs. Two pivotal phase III trials compared topical pexiganan cream (1%) with oral ofloxacin (800 mg/day):
- Clinical Cure Rates : Both treatments achieved clinical cure or improvement in approximately 90% of patients.
- Pathogen Eradication Rates : Pathogen eradication was noted in 66% of patients treated with pexiganan compared to 82% for those receiving ofloxacin .
The trials indicated that while pexiganan did not show a clear advantage over conventional antibiotics, it remained an effective alternative with a favorable safety profile. Notably, no significant resistance was reported among patients treated with pexiganan, contrasting with some cases observed with oral antibiotics .
Case Studies
Several case studies have highlighted the effectiveness of this compound in real-world scenarios:
- Case Study on Diabetic Foot Ulcers : A diabetic patient with a chronic foot ulcer showed significant improvement after treatment with topical this compound. The infection was resolved without any adverse effects or signs of resistance.
- Combination Therapy : Research indicated that combining pexiganan with nisin enhanced antimicrobial activity against biofilms formed by S. aureus and P. aeruginosa. This dual-AMP approach reduced MIC values significantly and improved overall treatment outcomes in polymicrobial infections .
Safety and Tolerability
Clinical data suggest that this compound is well tolerated by patients. Adverse effects are minimal compared to systemic antibiotic therapies, making it a suitable option for patients who may be sensitive to conventional antibiotics .
Q & A
Basic Research Questions
Q. What is the proposed mechanism of action of pexiganan acetate against bacterial pathogens?
this compound, a synthetic cationic peptide analog of magainin 2, disrupts bacterial membranes via electrostatic interactions with negatively charged phospholipids. This disrupts membrane permeability, leading to cell lysis. Key evidence includes its efficacy against both Gram-positive and Gram-negative bacteria (MICs: 8–64 µg/mL for S. aureus, P. aeruginosa, and anaerobes) and lack of resistance development in S. aureus after serial passages . For experimental validation, researchers should employ membrane depolarization assays (e.g., DiSC3(5) fluorescence) and electron microscopy to visualize membrane disruption.
Q. What experimental models are standard for evaluating this compound’s antibacterial activity?
- In vitro : Broth microdilution (CLSI guidelines) to determine MICs/MBCs across aerobic and anaerobic strains .
- In vivo : Porcine wound infection models, where this compound (1–2% cream) reduces bacterial load by 3–5 log units, comparable to gentamicin against resistant P. aeruginosa .
- Resistance studies : Serial passage assays (e.g., 7 passages of S. aureus in sub-MIC pexiganan) to assess resistance potential .
Q. Which bacterial pathogens are primary targets of this compound?
Pexiganan exhibits broad-spectrum activity against:
- Gram-positive : Methicillin-resistant S. aureus (MRSA), coagulase-negative staphylococci .
- Gram-negative : P. aeruginosa (including gentamicin-resistant strains), E. coli .
- Anaerobes : 89–97% susceptibility at 64 µg/mL . Use standardized CLSI breakpoints for susceptibility testing, with adjustments for peptide-specific diffusion rates in agar-based assays.
Q. What structural features of this compound contribute to its antimicrobial activity?
Key features include:
- Sequence : 22-amino acid chain (GIGKFLKKAKKFGKAFVKILKK-NH2) with high cationic charge (+6) .
- Secondary structure : α-helical conformation under physiological conditions, enabling membrane insertion . Researchers can use circular dichroism (CD) spectroscopy to correlate structural stability (e.g., in PBS vs. membrane-mimetic solvents) with antimicrobial efficacy.
Advanced Research Questions
Q. How do contradictory clinical trial outcomes (e.g., pathogen eradication vs. clinical cure rates) inform this compound’s therapeutic potential?
In Phase III trials, topical pexiganan (1%) achieved clinical cure/improvement in ~90% of diabetic foot ulcer patients, comparable to oral ofloxacin. However, pathogen eradication rates were lower (66% vs. 82% for ofloxacin), leading to initial FDA rejection . Researchers should analyze:
- Endpoint selection : Clinical cure (wound closure) vs. microbiological eradication.
- Biofilm models : In vitro biofilm assays (e.g., Calgary Biofilm Device) to assess pexiganan’s penetration and persistence .
Q. What factors explain discrepancies between in vitro potency and in vivo efficacy?
While pexiganan shows low MICs in vitro (≤64 µg/mL), its in vivo efficacy in wounds depends on:
- Formulation stability : Degradation by proteases in exudates; use protease inhibitors (e.g., aprotinin) in preclinical models .
- Tissue penetration : Fluorescently labeled pexiganan in murine models to quantify distribution .
Q. Does this compound induce bacterial resistance in long-term exposure models?
No resistance was observed in S. aureus after 7 serial passages at sub-MIC concentrations . However, researchers should:
- Test resistance in polymicrobial biofilms (mimicking diabetic ulcers).
- Combine pexiganan with efflux pump inhibitors (e.g., PAβN) to assess resistance mechanisms .
Q. What methodological challenges arise in formulating this compound for topical delivery?
Eigenschaften
CAS-Nummer |
172820-23-4 |
---|---|
Molekularformel |
C124H214N32O24 |
Molekulargewicht |
2537.2 g/mol |
IUPAC-Name |
acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanamide |
InChI |
InChI=1S/C122H210N32O22.C2H4O2/c1-13-77(9)102(152-98(155)71-132)120(174)135-73-100(157)139-86(50-26-35-59-125)110(164)150-96(69-82-44-20-16-21-45-82)118(172)148-93(66-74(3)4)116(170)145-90(54-30-39-63-129)113(167)142-87(51-27-36-60-126)109(163)137-79(11)105(159)141-88(52-28-37-61-127)112(166)143-91(55-31-40-64-130)114(168)149-95(68-81-42-18-15-19-43-81)107(161)134-72-99(156)138-85(49-25-34-58-124)108(162)136-80(12)106(160)147-97(70-83-46-22-17-23-47-83)119(173)153-101(76(7)8)121(175)146-92(56-32-41-65-131)115(169)154-103(78(10)14-2)122(176)151-94(67-75(5)6)117(171)144-89(53-29-38-62-128)111(165)140-84(104(133)158)48-24-33-57-123;1-2(3)4/h15-23,42-47,74-80,84-97,101-103H,13-14,24-41,48-73,123-132H2,1-12H3,(H2,133,158)(H,134,161)(H,135,174)(H,136,162)(H,137,163)(H,138,156)(H,139,157)(H,140,165)(H,141,159)(H,142,167)(H,143,166)(H,144,171)(H,145,170)(H,146,175)(H,147,160)(H,148,172)(H,149,168)(H,150,164)(H,151,176)(H,152,155)(H,153,173)(H,154,169);1H3,(H,3,4)/t77-,78-,79-,80-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,101-,102-,103-;/m0./s1 |
InChI-Schlüssel |
ZYMCXUWEZQKVIO-IJAHCEAPSA-N |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)CN.CC(=O)O |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CN.CC(=O)O |
Kanonische SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)CN.CC(=O)O |
Aussehen |
White or off-white lyophilized powder |
Key on ui application |
Antibacterial. |
Sequenz |
H-Gly-Ile-Gly-Lys-Phe-Leu-Lys-Lys-Ala-Lys-Lys-Phe-Gly-Lys-Ala-Phe-Val-Lys-Leu-Leu-Lys-Lys-NH2 |
Quelle |
Synthetic |
Lagerung |
-20°C |
Synonyme |
Locilex MSI 78 MSI-78 pexiganan pexiganan acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.